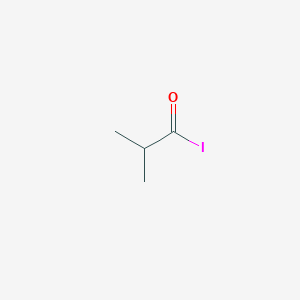

2-Methylpropanoyl iodide

Description

Significance of Acyl Iodides in Modern Organic Synthesis Research

Acyl iodides are a class of organic compounds characterized by their high reactivity, which makes them valuable reagents and intermediates in modern synthesis. wikipedia.org Their utility stems from the nature of the iodide ion as an excellent leaving group, a consequence of the relatively weak carbon-iodine bond and the stability of the I⁻ anion. This property renders acyl iodides more reactive than their more common acyl chloride counterparts. While acetyl iodide is produced on a massive scale as a transient intermediate in acetic acid production, other acyl iodides are typically synthesized for specific applications in fine chemical synthesis. wikipedia.org

The primary role of acyl iodides in organic synthesis is as powerful acylating agents. They react readily with a wide range of nucleophiles. For instance, their reaction with alcohols provides a direct route to esters, and their reaction with amines yields amides. lookchem.com The synthesis of acyl iodides can often be achieved through a halogen exchange reaction, such as the Finkelstein reaction, where an acyl chloride is treated with an alkali iodide like sodium iodide in an anhydrous solvent. manac-inc.co.jp This method is effective even for tertiary acyl halides. manac-inc.co.jp The enhanced reactivity of acyl iodides allows reactions to proceed under milder conditions and can be advantageous when dealing with less reactive substrates. Furthermore, iodine-based reagents, including hypervalent iodine compounds derived from iodoarenes, are recognized for their low toxicity and environmentally friendly characteristics compared to many heavy-metal-based oxidants, making them suitable for synthesizing compounds where safety and sustainability are paramount, such as in the pharmaceutical industry. manac-inc.co.jpchemistryviews.org

Historical Trajectories and Foundational Studies of 2-Methylpropanoyl Derivatives

The 2-methylpropanoyl group, also known as the isobutyryl group, is a structural motif found in a variety of natural products and synthetically important molecules. Foundational studies on these derivatives have often been linked to the exploration of biologically active compounds. For example, phytochemical investigations have identified acylphloroglucinol derivatives containing the 2-methylpropanoyl moiety, such as 3-geranyl-1-(2′-methylpropanoyl)phloroglucinol, which was isolated from the plant Hypericum empetrifolium and shown to have anti-inflammatory properties. nih.gov

In medicinal chemistry, the 2-methylpropanoyl group is a key component of several therapeutic agents. A prominent example is the angiotensin-converting enzyme (ACE) inhibitor captopril (B1668294), which is chemically named 1-(3-mercapto-2-methylpropanoyl)-L-proline. scispace.comorientjchem.org The development and subsequent modification of captopril have led to extensive studies on its derivatives, where the 2-methylpropanoyl core is synthetically manipulated to create new compounds with potential antiplatelet and cardiovascular activities. scispace.comorientjchem.org Other research has focused on attaching the 2-methylpropanoyl group to different molecular scaffolds, such as in the synthesis of N-(3-Acetylthio-2-methylpropanoyl)-N-cyclopentylglycine and various 1,4-dihydropyridine (B1200194) derivatives, to explore their chemical and biological properties. prepchem.comresearchgate.net These historical and ongoing studies highlight the importance of the 2-methylpropanoyl fragment in bioactive molecules, thereby providing a strong rationale for developing and understanding highly reactive intermediates like 2-methylpropanoyl iodide for use in their synthesis and modification.

Conceptual Framework for Investigating this compound Reactivity

The reactivity of this compound is primarily governed by the principles of nucleophilic acyl substitution. libretexts.org In this mechanistic pathway, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the iodide ion is eliminated as a leaving group, regenerating the carbonyl double bond and forming the new acylated product. libretexts.org The high reactivity of this compound is attributed to the excellent leaving group ability of iodide. libretexts.org

A conceptual framework for investigating its reactivity would involve systematic studies with various classes of nucleophiles under controlled conditions.

Ester Synthesis : The reaction of this compound with a range of primary, secondary, and tertiary alcohols would be examined. lookchem.comlibretexts.org This would establish the scope of the esterification reaction and determine the influence of steric hindrance from both the alcohol and the bulky isopropyl group on the acyl iodide.

Amide Synthesis : A similar investigation would be conducted with primary and secondary amines to synthesize a library of N-substituted and N,N-disubstituted 2-methylpropanamides. chemistryviews.org The synthesis of amides from acyl halides is a fundamental and widely used transformation in organic chemistry.

Spectroscopic Characterization : A crucial part of this framework involves the analytical characterization of the products and the starting material itself. Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) would be employed.

Table 2: Predicted Spectroscopic Data for this compound This table outlines the expected spectroscopic features for the characterization of this compound, based on analogous compounds.

| Spectroscopic Technique | Expected Features | Rationale / Comparison | Source |

| Infrared (IR) Spectroscopy | Strong C=O stretch at ~1750-1800 cm⁻¹; C-I stretch at ~500-600 cm⁻¹ | The carbonyl stretch is characteristic of highly reactive acyl halides. The C-I stretch is in the typical range for iodoalkanes. | docbrown.info |

| ¹H NMR Spectroscopy | Doublet for the six methyl protons (CH₃)₂; Septet for the single methine proton (CH) | Standard splitting patterns for an isopropyl group. | - |

| ¹³C NMR Spectroscopy | Carbonyl carbon resonance >160 ppm; Resonances for isopropyl carbons | The carbonyl carbon is highly deshielded. | docbrown.info |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 198; Base peak likely at m/z 43 for [ (CH₃)₂CH ]⁺; Peak at m/z 127 for [I]⁺ | The molecular formula is C₄H₇IO. Fragmentation would likely involve the loss of the stable isopropyl cation or the iodine radical. The molecular weight of this compound is approximately 198.0 g/mol . | docbrown.info |

This systematic approach would provide a comprehensive understanding of the synthetic utility of this compound, enabling its effective application in the targeted synthesis of complex molecules.

Structure

3D Structure

Properties

CAS No. |

65269-91-2 |

|---|---|

Molecular Formula |

C4H7IO |

Molecular Weight |

198.00 g/mol |

IUPAC Name |

2-methylpropanoyl iodide |

InChI |

InChI=1S/C4H7IO/c1-3(2)4(5)6/h3H,1-2H3 |

InChI Key |

KCEQXZOUGLIKRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)I |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 2 Methylpropanoyl Iodide

Reaction Pathway Investigations

The reactivity of 2-methylpropanoyl iodide is predominantly governed by the electrophilic nature of its carbonyl carbon and the excellent leaving group ability of the iodide ion.

Nucleophilic Acyl Substitution Mechanisms

The most common reaction pathway for acyl halides, including this compound, is nucleophilic acyl substitution. This is generally a two-step process known as the addition-elimination mechanism. masterorganicchemistry.compressbooks.pub

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. pressbooks.pubbyjus.com

Elimination of the Leaving Group: The tetrahedral intermediate is a high-energy species. It collapses by reforming the carbon-oxygen double bond, which simultaneously results in the expulsion of the iodide ion. masterorganicchemistry.com Iodide is an exceptionally good leaving group because it is the conjugate base of a strong acid, hydroiodic acid (HI), making it very stable on its own. youtube.com

Radical and Radical-Ion Processes

While less common than nucleophilic substitution, reactions involving this compound can also proceed through radical or radical-ion intermediates under specific conditions. These pathways often involve single-electron transfer (SET) steps. For instance, reactions with certain metals or strong reducing agents can initiate an SET to the acyl iodide, generating a radical anion. This intermediate can then fragment, cleaving the carbon-iodine bond to produce an acyl radical and an iodide ion. libretexts.org

Radical chain reactions can also be initiated by heat or light, which can cause homolytic cleavage of the relatively weak carbon-iodine bond to generate an isobutyryl radical and an iodine radical. lumenlearning.com These highly reactive radical species can then participate in propagation steps, such as abstracting atoms from other molecules or adding across double bonds. lumenlearning.com

Role of Transition State Structures in Reactivity

The reactivity in nucleophilic acyl substitution is dictated by the energy of the transition state. In the SN2-type mechanism, the process is concerted, passing through a single, high-energy transition state. pressbooks.publibretexts.org For the more typical addition-elimination pathway, the reaction profile involves two transition states, with the tetrahedral intermediate residing in an energy minimum between them. khanacademy.org

The first transition state resembles the tetrahedral intermediate and its energy is the activation barrier for the initial nucleophilic attack. The structure of this compound, with its moderately bulky isopropyl group adjacent to the carbonyl center, can influence this activation energy through steric hindrance, potentially slowing the reaction compared to less hindered acyl iodides like acetyl iodide. Computational studies are often employed to model these transition state structures, providing insights into bond lengths and angles that are critical for understanding reactivity. researchgate.netucsb.edu

Kinetic and Thermodynamic Parameters

Quantitative analysis of reaction kinetics and thermodynamics provides a deeper understanding of reaction feasibility, speed, and product outcomes.

Determination of Rate Constants and Activation Energies

Rate = k[CH₃)₂CHCOI][Nu]

The rate constant, k, is temperature-dependent, a relationship described by the Arrhenius equation. wikipedia.org By measuring the rate constant at different temperatures, the activation energy (Ea)—the minimum energy required for the reaction to occur—can be determined. khanacademy.org Reactions of acyl iodides are generally fast (high k values) due to the low activation energy associated with displacing the excellent iodide leaving group.

Below is a hypothetical data table illustrating how rate constants and activation energy might be determined for the reaction with a generic nucleophile.

| Experiment | Temperature (K) | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) | Rate Constant, k (M⁻¹s⁻¹) |

| 1 | 298 | 0.10 | 0.10 | 1.5 x 10⁻³ | 0.15 |

| 2 | 298 | 0.20 | 0.10 | 3.0 x 10⁻³ | 0.15 |

| 3 | 298 | 0.10 | 0.20 | 3.0 x 10⁻³ | 0.15 |

| 4 | 308 | 0.10 | 0.10 | 3.1 x 10⁻³ | 0.31 |

| 5 | 318 | 0.10 | 0.10 | 6.0 x 10⁻³ | 0.60 |

From this data, an Arrhenius plot (ln(k) vs. 1/T) could be used to calculate the Activation Energy (Ea).

Equilibrium Studies and Product Distribution Analysis

Nucleophilic acyl substitution reactions are reversible, and the final product distribution depends on the position of the equilibrium. The equilibrium favors the side with the weaker base. masterorganicchemistry.com Since iodide (I⁻) is a very weak base, the equilibrium for reactions of this compound with nucleophiles that are stronger bases (e.g., alkoxides, amines) will lie far to the product side, often leading to nearly quantitative conversion.

Product distribution can be influenced by various factors, including the solvent and the presence of competing nucleophiles. frontiersin.org For example, in a mixed solvent system like alcohol and water, this compound could react with both the alcohol (to form an ester) and water (to form a carboxylic acid). The ratio of these products would depend on the relative nucleophilicity and concentration of the alcohol and water, as well as the reaction conditions.

The table below shows a hypothetical product distribution from the reaction of this compound in a mixed solvent system.

| Solvent System (v/v) | Ester Product (%) | Carboxylic Acid Product (%) |

| 90% Methanol / 10% Water | 85 | 15 |

| 50% Methanol / 50% Water | 48 | 52 |

| 10% Methanol / 90% Water | 9 | 91 |

Advanced Synthetic Applications of 2 Methylpropanoyl Iodide

Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. 2-Methylpropanoyl iodide provides a reactive isobutyryl moiety for creating these linkages through several key methodologies.

Applications in Enolate Chemistry and Directed Aldol (B89426) Reactions

The reaction of acyl halides with enolates is a fundamental method for synthesizing β-dicarbonyl compounds. In this context, this compound acts as a highly reactive electrophile. For a directed reaction, an enolate is typically pre-formed from a ketone or ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). libretexts.org This process ensures that the enolate is formed quantitatively and irreversibly before the introduction of the acylating agent. youtube.com

When this compound is added to a solution of a pre-formed lithium enolate, a nucleophilic acyl substitution occurs. The enolate's nucleophilic α-carbon attacks the electrophilic carbonyl carbon of the acyl iodide, displacing the iodide ion. This C-acylation pathway leads to the formation of a β-diketone, a valuable synthetic intermediate.

However, a competing pathway, O-acylation, can also occur, where the enolate oxygen attacks the acyl iodide to form an enol ester. The ratio of C- to O-acylation is influenced by factors such as the solvent, temperature, and the counter-ion of the enolate. The high reactivity of acyl iodides can sometimes favor O-acylation.

In the context of directed aldol reactions, which typically involve the reaction of an enolate with an aldehyde or ketone, the direct acylation with this compound offers a route to 1,3-dicarbonyl systems rather than β-hydroxy carbonyl compounds. researchgate.net These 1,3-dicarbonyl products are versatile precursors for the synthesis of more complex molecules, including heterocycles.

Table 1: Theoretical Acylation of Pre-formed Lithium Enolates with this compound

| Enolate Precursor | Base | Product (Result of C-Acylation) |

| Acetone | LDA | 2,4-Dimethylpentane-1,3-dione |

| Cyclohexanone | LDA | 2-isobutyrylcyclohexan-1-one |

| Ethyl Acetate | LDA | Ethyl 2-isobutyrylacetate |

Cross-Coupling Methodologies and Related Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While traditionally used for coupling aryl or vinyl halides, these methods have been extended to include acyl halides for the synthesis of ketones. science.gov Acyl iodides, due to the weaker carbon-iodine bond, are particularly reactive substrates in the initial oxidative addition step to the palladium(0) catalyst, which is often rate-limiting. rsc.org

In a typical reaction, such as a Stille coupling, this compound would undergo oxidative addition to a Pd(0) complex. The resulting acylpalladium(II) intermediate then undergoes transmetalation with an organostannane reagent (R-SnBu₃). Subsequent reductive elimination yields the desired ketone and regenerates the Pd(0) catalyst. organic-chemistry.org This methodology provides a direct and functional-group-tolerant route to unsymmetrical ketones that avoids the harsh conditions of Friedel-Crafts acylation. rsc.org

This approach allows for the coupling of the isobutyryl group with a wide variety of organic fragments, including aryl, vinyl, and alkynyl moieties, depending on the organometallic partner used.

Table 2: Plausible Ketone Products from Palladium-Catalyzed Cross-Coupling of this compound

| Organometallic Reagent (R-M) | Coupling Type | Ketone Product (R-CO-CH(CH₃)₂) |

| Phenyltri-n-butyltin | Stille | 2-Methyl-1-phenylpropan-1-one |

| Vinyltri-n-butyltin | Stille | 4-Methylpent-1-en-3-one |

| (Phenylethynyl)trimethyltin | Stille | 4-Methyl-1-phenylpent-1-yn-3-one |

| Phenylboronic acid | Suzuki | 2-Methyl-1-phenylpropan-1-one |

Cyclization and Annulation Strategies

While direct participation of this compound in one-pot cyclization reactions is less common, it is a valuable reagent for synthesizing precursors that undergo subsequent cyclization and annulation. Annulation refers to the formation of a new ring onto an existing molecular framework.

A common strategy involves the acylation of a nucleophile that is part of a larger molecule poised for cyclization. For example, this compound can acylate the enolate of a cyclic ketone. The resulting β-dicarbonyl product can then be subjected to intramolecular condensation or other ring-closing reactions to build a new fused ring system.

Another approach involves the Friedel-Crafts acylation of an aromatic substrate that contains a tethered functional group. The newly introduced isobutyryl group can then react intramolecularly with the tethered group to form a cyclic structure. Iodine itself is often used as a promoter or catalyst in cyclization and annulation reactions, proceeding through mechanisms like iodocyclization. nih.govorganic-chemistry.org A substrate acylated with the isobutyryl group might be designed to take advantage of such subsequent iodine-mediated transformations.

Carbon-Heteroatom Bond Formation

This compound is highly effective in forming bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur, owing to its potent acylating capability.

Synthesis of Nitrogen-Containing Scaffolds

The formation of an amide bond is one of the most fundamental transformations in organic chemistry, critical to the synthesis of peptides, pharmaceuticals, and polymers. this compound reacts rapidly and often exothermically with nitrogen nucleophiles like primary and secondary amines to form N-substituted isobutyramides. chemguide.co.uk

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the carbonyl carbon of the acyl iodide, forming a tetrahedral intermediate. This intermediate then collapses, expelling the iodide ion and forming the stable amide bond. Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen iodide (HI) byproduct. Alternatively, an external non-nucleophilic base, such as pyridine (B92270) or triethylamine, can be used. fishersci.it This acylation reaction is also applicable to a wide range of nitrogen-containing heterocycles, providing a direct method for their functionalization. organic-chemistry.org

Table 3: Amide Synthesis via Acylation of Nitrogen Nucleophiles with this compound

| Nitrogen Nucleophile | Base | Amide Product |

| Aniline | Pyridine | N-phenylisobutyramide |

| Diethylamine | Diethylamine | N,N-diethylisobutyramide |

| Pyrrolidine | Triethylamine | (Pyrrolidin-1-yl)(2-methyl-1-oxopropyl) |

| Morpholine | Morpholine | (Morpholin-4-yl)(2-methyl-1-oxopropyl) |

Construction of Oxygen- and Sulfur-Containing Functionalities

Analogous to its reaction with amines, this compound is an excellent reagent for the synthesis of esters and thioesters through reactions with alcohols and thiols, respectively.

Ester Synthesis: Alcohols act as oxygen nucleophiles, attacking the carbonyl carbon of this compound to yield isobutyrate esters. chemguide.co.uk The reaction is typically performed in the presence of a base (e.g., pyridine) to scavenge the HI byproduct. The high reactivity of the acyl iodide allows for the esterification of even sterically hindered alcohols, which may react sluggishly with less reactive acylating agents like acyl chlorides or carboxylic acids. organic-chemistry.org

Thioester Synthesis: Thiols are generally more nucleophilic than their corresponding alcohols, and they react readily with this compound to form thioesters. wikipedia.org Thioesters are important intermediates in organic synthesis and are also found in various biological systems. researchgate.net The synthesis is straightforward and usually proceeds under mild conditions, often in the presence of a mild base to neutralize the HI formed during the reaction.

Table 4: Synthesis of Esters and Thioesters with this compound

| Nucleophile | Functional Group | Product |

| Ethanol | Alcohol | Ethyl isobutyrate |

| Phenol | Alcohol | Phenyl isobutyrate |

| tert-Butanol | Alcohol | tert-Butyl isobutyrate |

| Ethanethiol | Thiol | S-Ethyl isobutanethioate |

| Thiophenol | Thiol | S-Phenyl isobutanethioate |

Stereoselective Transformations

Stereoselective reactions are paramount in the synthesis of pharmaceuticals, agrochemicals, and other functional materials where specific stereoisomers exhibit desired biological activity. The application of this compound in this context is focused on its role as an electrophile in reactions that generate new stereocenters with a high degree of control over their three-dimensional arrangement.

Enantioselective and Diastereoselective Synthetic Routes

While direct enantioselective reactions involving this compound are not extensively reported in the literature, its role in diastereoselective synthesis is more established, particularly in the context of substrate-controlled reactions. In these methodologies, the stereochemical outcome is dictated by the existing chirality within the substrate.

A notable example involves the acylation of chiral auxiliaries, which temporarily impart their chirality to a prochiral substrate, allowing for diastereoselective manipulations. For instance, the acylation of Evans-type oxazolidinone auxiliaries is a well-established method for asymmetric synthesis. uwindsor.ca While many examples utilize acid anhydrides or other acid chlorides, the principle extends to the use of this compound. The attachment of the 2-methylpropanoyl group to the chiral auxiliary creates a new chiral center, and subsequent reactions, such as enolate alkylation, proceed with high diastereoselectivity due to the steric influence of the auxiliary. williams.eduwikipedia.org

The general scheme for such a process involves the reaction of the chiral auxiliary with this compound to form an N-isobutyryl derivative. This derivative can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile from the less hindered face, leading to a high diastereomeric excess of the product. The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched product.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | >95:5 | wikipedia.org |

| (S)-4-benzyloxazolidin-2-one | Allyl iodide | 98:2 | williams.edu |

Table 1: Representative Diastereoselective Alkylations of N-Acyl Chiral Auxiliaries

It is important to note that the specific conditions, including the choice of base and solvent, can significantly influence the diastereoselectivity of these reactions.

Computational Chemistry and Theoretical Frameworks for 2 Methylpropanoyl Iodide Systems

Electronic Structure Theory Applications

Electronic structure methods are fundamental to computational chemistry, solving the electronic Schrödinger equation to determine the energy and wavefunction of a system. These methods range from computationally efficient Density Functional Theory (DFT) to highly accurate but expensive ab initio techniques.

Density Functional Theory has become a ubiquitous tool for investigating the electronic properties of molecular systems. Instead of computing the complex many-electron wavefunction, DFT determines the electronic energy from the electron density. mdpi.com For molecules containing heavy atoms like iodine, it is crucial to select appropriate functionals and basis sets that can account for relativistic effects. researchgate.net

Ground State Analysis: For the ground state of 2-methylpropanoyl iodide, DFT calculations can reliably predict key structural parameters (bond lengths, angles), vibrational frequencies (IR spectra), and electronic properties such as dipole moment and partial atomic charges. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The LUMO is typically centered on the carbonyl group's π* antibonding orbital, indicating the site of nucleophilic attack, a cornerstone of acyl halide reactivity. libretexts.orgyoutube.com

Excited State Analysis: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the electronically excited states of molecules. acs.orgrsc.orgchemrxiv.org For acyl halides, including acetyl iodide, TD-DFT calculations reveal that the near-UV absorption spectrum is characterized by transitions to low-lying nπ* and nσ* states. nih.govescholarship.org The n → π* transition is associated with the carbonyl group, while the n → σ* transition involves the C-I bond and is strongly dissociative. nih.gov The significant mixing between these states, particularly in acyl iodides, governs the photodissociation pathways, leading to the ultrafast cleavage of the C–I bond upon photoexcitation. nih.govescholarship.org

A typical TD-DFT calculation for this compound would predict the vertical excitation energies and oscillator strengths for transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.), which can be used to simulate its UV-Vis absorption spectrum.

| Transition | Predominant Character | Typical Calculated Wavelength Range (nm) |

| S₀ → S₁ | n → π* (C=O) | 280 - 350 |

| S₀ → S₂ | n → σ* (C-I) | 240 - 280 |

| S₀ → S₃ | π → π* (C=O) | < 200 |

Table 1: Illustrative electronic transitions for a typical acyl iodide as predicted by TD-DFT calculations. The specific wavelengths for this compound would require explicit calculation, but are expected to fall within these general ranges based on studies of analogous compounds like acetyl iodide. nih.govescholarship.org

While DFT is highly efficient, ab initio ("from first principles") wavefunction-based methods offer a systematic pathway to achieving near-exact solutions to the Schrödinger equation, albeit at a much higher computational cost. These methods are crucial for obtaining benchmark energetic data.

Coupled-cluster (CC) theory, particularly the "gold standard" CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations), is renowned for its high accuracy in calculating energies for small to medium-sized molecules. wikipedia.orgaps.orggithub.io For a molecule like this compound, CCSD(T) would be employed to compute highly reliable values for:

Bond Dissociation Energies (BDEs): For instance, the energy required to homolytically cleave the C-I or C-C bonds.

Activation Barriers: The energy of transition states for key reactions, providing accurate predictions of reaction rates.

These high-accuracy calculations serve as benchmarks to validate the performance of more computationally efficient DFT functionals, ensuring that the chosen DFT method provides a balanced and accurate description of the system's chemistry. pku.edu.cn For example, equation-of-motion coupled cluster (EOM-CCSD) calculations have been used to corroborate the nature of excited states in acetyl iodide, providing a reliable reference for TD-DFT results. nih.govescholarship.org

Molecular Modeling and Dynamics Simulations

While electronic structure methods typically focus on static, minimum-energy structures, molecular modeling and dynamics simulations introduce the dimensions of motion and time, providing insight into conformational flexibility and reaction mechanisms in realistic environments.

Even a relatively small molecule like this compound possesses conformational flexibility due to rotation around single bonds. The key degrees of freedom are the rotation about the C-C(O) bond and the C-C(CH₃)₂ bond. Computational methods can be used to explore the potential energy surface (PES) associated with these rotations to identify stable conformers and the energy barriers separating them.

This is typically done by performing a "relaxed scan," where a specific dihedral angle is constrained at various values (e.g., every 15°) while all other geometric parameters are optimized. nih.gov Studies on the analogous molecule, 2-methylpropionyl chloride, have identified two primary conformers: a syn form where the C-H bond of the isopropyl group eclipses the C=O bond, and a higher-energy gauche form. acs.org A similar analysis for this compound would reveal its preferred conformations and the energy required to transition between them.

| Parameter | Method | 2-methylpropionyl chloride | This compound (Projected) |

| Most Stable Conformer | Ab initio / GED | syn | syn |

| Energy Difference (Gauche - Syn) | MP2/6-31G* | ~4.2 kJ/mol | ~4-5 kJ/mol |

| Rotational Barrier (C-C(O)) | DFT | ~5-7 kJ/mol | ~6-8 kJ/mol |

Table 2: Conformational data for 2-methylpropionyl chloride from combined experimental (Gas-Phase Electron Diffraction, GED) and computational studies, with projected analogous values for this compound. acs.org The larger size of the iodine atom compared to chlorine is expected to have a minor influence on the rotational barriers.

Acyl halide reactions are profoundly influenced by the solvent. libretexts.orglibretexts.org Computational modeling can account for these effects through two primary approaches: implicit and explicit solvent models.

Implicit Solvation Models (e.g., PCM, SMD): The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures bulk electrostatic effects, but it misses specific molecule-solvent interactions like hydrogen bonding.

Explicit Solvation Models: The system (this compound) is placed in a simulation box filled with a large number of individual solvent molecules (e.g., water, ethanol). The behavior of the entire system is then simulated over time using molecular dynamics (MD).

For studying reaction mechanisms, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. acs.orgnih.govresearchgate.net In a QM/MM simulation, the reacting species (this compound and a nucleophile) are treated with a high-level QM method (like DFT), while the surrounding solvent molecules are treated with a computationally cheaper MM force field. This method allows for the simulation of reaction pathways in a realistic, explicitly solvated environment, capturing the dynamic role of the solvent in stabilizing reactants, transition states, and products. acs.orgnih.gov

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR)

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models aim to build a mathematical correlation between a molecule's chemical structure and its biological activity or chemical reactivity. nih.govresearchgate.net For a series of related acyl halides, a QSRR model could be developed to predict a key reactivity parameter, such as the rate constant for hydrolysis.

The process involves:

Dataset Construction: Assembling a series of related molecules (e.g., various substituted acyl iodides) with experimentally measured reactivity data.

Descriptor Calculation: Using computational methods (primarily DFT) to calculate a wide range of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical properties.

Model Building: Employing statistical methods (like multiple linear regression or machine learning) to find the best correlation between a subset of the calculated descriptors and the experimental reactivity.

For this compound and its analogues, relevant descriptors would likely include those capturing steric hindrance and electronic effects, which are known to govern acyl halide reactivity.

| Descriptor Type | Specific Descriptor Example | Relevance to Reactivity |

| Electronic | Partial charge on the carbonyl carbon | A more positive charge indicates greater electrophilicity and susceptibility to nucleophilic attack. |

| LUMO Energy | A lower LUMO energy signifies a better electron acceptor, correlating with higher reactivity. | |

| Steric | Molecular Volume / Surface Area | Larger groups around the carbonyl center can sterically hinder the approach of a nucleophile, reducing reactivity. |

| Sterimol Parameters (L, B1, B5) | Quantifies the spatial dimensions of the substituent group (the isopropyl group in this case). | |

| Quantum Chemical | C-I Bond Length | A longer, weaker bond might correlate with faster substitution reactions. |

Table 3: A selection of molecular descriptors that could be calculated for this compound and used in a QSRR model to predict its chemical reactivity. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies for 2 Methylpropanoyl Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. In the context of 2-Methylpropanoyl iodide, it provides unambiguous evidence of the connectivity of atoms within the molecule.

In-situ Reaction Monitoring by NMR Spectroscopy

The real-time observation of chemical reactions as they occur provides invaluable kinetic and mechanistic data. In-situ NMR spectroscopy, where spectra are acquired directly from a reacting mixture inside the spectrometer, is a powerful method for this purpose. rsc.orgresearchgate.net This technique allows for the simultaneous tracking of reactants, intermediates, and products without altering the reaction conditions through sampling. rsc.org

For reactions involving this compound, such as esterification or amidation, in-situ NMR can monitor the disappearance of the starting material's characteristic signals and the concurrent appearance of product signals. For instance, in a reaction with an alcohol, one could observe the decrease in the intensity of the methine proton of the isobutyryl group and the emergence of new signals corresponding to the resulting ester. This approach has been successfully used to monitor reactions involving other acyl halides, providing detailed mechanistic insights. us.es By fitting the concentration changes over time, detailed kinetic profiles, reaction orders, and rate constants can be determined. mdpi.com Flow-NMR systems further enhance this capability by allowing the continuous monitoring of reactions performed in a vessel outside the spectrometer, which is particularly useful for reactions requiring specific conditions like vigorous mixing or controlled addition of reagents. rsc.org

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While one-dimensional (1D) NMR provides fundamental structural information, advanced techniques offer deeper insights.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments resolve complex spectra and establish correlations between different nuclei. cam.ac.uk For this compound, several 2D techniques would be instrumental:

COSY (Correlation Spectroscopy): This homonuclear technique would reveal the coupling between the methine proton and the methyl protons within the isobutyryl moiety, confirming the isopropyl structure. weizmann.ac.il Cross-peaks in the 2D spectrum would connect the signals of these J-coupled protons. weizmann.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It would definitively assign the carbon signals of the isobutyryl group by linking them to their known proton resonances.

Solid-State NMR (SSNMR): While NMR is predominantly a solution-state technique, SSNMR provides structural information on solid materials. This is relevant for studying this compound in solid-supported reactions or for characterizing its structure in the crystalline state. SSNMR has been effectively used to determine the structure and conformation of other acyl compounds, such as N-acyl imidazoles and 2-acylbenzoic acids, by analyzing the chemical shift tensors and quadrupole coupling parameters. nih.govuvic.ca

| Compound/Fragment | Nucleus | Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| This compound | 1H | (CH3)2CH- | ~1.2-1.4 (doublet) | Coupled to the methine proton. |

| (CH3)2CH- | ~3.0-3.5 (septet) | Deshielded by the carbonyl group. | ||

| 13C | (CH3)2CH- | ~18-20 | - | |

| -C=O | >200 | Highly deshielded carbonyl carbon in an acyl halide. | ||

| Isobutyl Iodide chemicalbook.com | 1H | (CH3)2CH- | 1.02 (doublet) | Structural isomer for comparison. chemicalbook.com |

| -CH2I | 3.14 (doublet) | Protons adjacent to iodine. chemicalbook.com |

Mass Spectrometry (MS) for Identification and Kinetic Analysis

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, allowing for molecular weight determination and structural elucidation through fragmentation analysis.

Real-time Monitoring of Reaction Intermediates using Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS)

Understanding a reaction mechanism often requires the detection of short-lived intermediates. Pressurized Sample Infusion (PSI) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is an online monitoring technique that continuously introduces a small amount of the reaction mixture directly into the mass spectrometer. rsc.orgresearchgate.net This allows for the real-time tracking of ionic species involved in the catalytic cycle or reaction pathway. uvic.ca

This method has been extensively used to study complex catalytic reactions, including those involving aryl iodides, where key palladium intermediates were identified and characterized. uvic.carsc.org For reactions of this compound, PSI-ESI-MS could be employed to detect and monitor the concentration of key intermediates, such as an acylium ion ([ (CH₃)₂CHCO ]⁺), which is a common intermediate in Friedel-Crafts acylation, or tetrahedral intermediates formed during nucleophilic acyl substitution. The ability to observe these species directly provides powerful evidence for proposed mechanistic pathways. uvic.ca

Ion Mobility-Mass Spectrometry (IMS-MS) for Isomer Differentiation

While MS separates ions based on their m/z ratio, it cannot distinguish between isomers (compounds with the same molecular formula but different structures). Ion Mobility Spectrometry (IMS), when coupled with MS, adds another dimension of separation based on the ion's size, shape, and charge in the gas phase. This allows for the separation of isomers, isobars, and conformers. chemrxiv.org

This compound (C₄H₇IO) has several structural isomers, such as butanoyl iodide, for which conventional MS would show identical molecular ion peaks. IMS-MS, however, could differentiate them based on their different shapes. The more compact, branched structure of this compound would likely have a different drift time through the ion mobility cell compared to the linear structure of butanoyl iodide, enabling their separation and individual identification. This technique is particularly powerful for analyzing complex mixtures where chromatographic separation of isomers is challenging.

| Compound | Molecular Formula | Molecular Ion (M+) m/z | Key Fragment Ions (m/z) | Notes on Fragmentation |

|---|---|---|---|---|

| This compound | C4H7IO | 198 | 127 ([I]+), 71 ([(CH3)2CHCO]+), 43 ([(CH3)2CH]+) | The base peak is often the acylium ion (m/z 71) due to the facile cleavage of the C-I bond. libretexts.org |

| Butanoyl Iodide | C4H7IO | 198 | 127 ([I]+), 71 ([CH3CH2CH2CO]+), 43 ([CH3CH2CH2]+) | While the M+ is identical, IMS-MS could separate it from its branched isomer based on shape. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progression

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is an excellent tool for identifying functional groups and monitoring their transformation during a reaction. savemyexams.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is a primary method for identifying the carbonyl group (C=O). msu.edu The C=O stretching frequency is highly diagnostic of the functional group type. Acyl halides are among the most reactive carboxylic acid derivatives, a property that correlates with their high C=O stretching frequency. libretexts.org For acyl iodides, this absorption is typically found in the 1730-1780 cm⁻¹ range, which is lower than that for acyl chlorides (~1800 cm⁻¹) but higher than for ketones or esters. rsc.org The C-I stretching vibration is expected in the far-infrared region, typically between 500-600 cm⁻¹. orgchemboulder.com Monitoring the disappearance of this strong C=O band and the appearance of a new carbonyl band at a lower frequency (e.g., ~1735 cm⁻¹ for an ester) is a common way to track the progress of a reaction involving an acyl halide.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. It is more sensitive to non-polar, symmetric bonds and provides a unique "fingerprint" of a molecule. nih.gov While the C=O bond is also Raman active, the technique is particularly useful for observing the C-C skeletal framework and the C-I bond of this compound. Raman spectroscopy can be performed in aqueous media, which is an advantage over IR in certain reaction systems. nrc.gov The combination of IR and Raman provides a more complete vibrational picture of the molecule and its transformations.

| Vibrational Mode | Technique | Expected Frequency Range (cm-1) | Intensity | Reference |

|---|---|---|---|---|

| C-H Stretch (sp3) | IR/Raman | 2870 - 2970 | Medium-Strong | msu.edu |

| C=O Stretch | IR | 1730 - 1780 | Very Strong | libretexts.orgrsc.org |

| C-H Bend | IR | 1370 - 1470 | Medium | msu.edu |

| C-I Stretch | IR/Raman | 500 - 600 | Medium-Strong | rsc.orgorgchemboulder.com |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous and highly accurate data on bond lengths, bond angles, and crystal packing, which are crucial for understanding the structure and function of molecules. acs.org For a highly reactive and non-crystalline compound like this compound, direct single-crystal X-ray analysis is not feasible. Therefore, researchers rely on converting the molecule into a stable, crystalline derivative to study its structural features in the solid state. The resulting crystal structure offers invaluable insights into the conformation and bonding of the 2-methylpropanoyl moiety.

Further crystallographic studies have been conducted on various molecules incorporating the 2-methylpropanoyl (isobutyryl) group. For instance, X-ray diffraction data has been collected for Isobutyryl-coenzyme A mutase, providing insight into its complex biological structure. sbgrid.org Other research has focused on the conformational preferences of molecules containing pendant 2-methylpropanoyl groups, using X-ray crystallography to validate computational models. tandfonline.com The solid-state structure of these derivatives is stabilized by a network of intermolecular forces, including hydrogen bonds and weaker C–H⋯O interactions, which dictate the crystal packing. rsc.org

Table 1: Representative Crystallographic Data for a 2-Methylpropanoyl Derivative

This table presents example data for a polymeric tributyltin(IV) derivative of 2‐[(2‐methylpropanoyl)amino]propanoic acid, illustrating the type of information obtained from X-ray crystallography. researchgate.net

| Parameter | Value |

| Chemical Formula | C23H47NO3Sn |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(5) |

| b (Å) | 19.876(4) |

| c (Å) | 13.456(3) |

| β (°) | 108.91(2) |

| Volume (ų) | 2561.1(1) |

| Z (formula units/cell) | 4 |

| Coordination Geometry (Sn) | Distorted Trigonal Bipyramidal |

| Key Bond Angles (°) | C-Sn-C: 117.20-121.65, O-Sn-O: 173.75 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool in chemical analysis for separating, identifying, and quantifying the components of a mixture. For a reactive intermediate like this compound, chromatographic methods are indispensable for assessing its purity, monitoring its formation during a reaction, and quantifying it in various matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two most powerful and commonly employed techniques for these purposes.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a relatively volatile liquid, can be analyzed directly by GC, provided that appropriate conditions are used to prevent on-column degradation. The technique is typically coupled with a mass spectrometer (GC-MS) for definitive identification based on the mass-to-charge ratio of the compound and its fragments. epa.gov

The analysis of organic iodides, including species structurally related to this compound, has been successfully demonstrated using capillary GC. acs.org For such analyses, a non-polar or semi-polar capillary column, such as one coated with 5% phenylmethylpolysiloxane (e.g., HP-5 or equivalent), is often employed. acs.org A temperature-programmed oven is used to ensure good separation from impurities and the solvent. The injector temperature must be optimized to ensure efficient volatilization without causing thermal decomposition.

Table 2: Typical GC-MS Parameters for Analysis of Volatile Organic Iodides

This table provides example conditions based on established methods for analyzing related volatile organic iodides, which could be adapted for this compound. epa.govacs.orgepa.gov

| Parameter | Typical Setting |

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | Capillary column (e.g., 30 m x 0.25 mm, HP-5) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Injector Temperature | 150 - 200 °C |

| Oven Program | Initial: 40-70 °C (hold 5-10 min), Ramp: 10-40 °C/min to 150-250 °C |

| Detector | Mass Spectrometer (MS) |

| MS Ionization Mode | Electron Impact (EI, 70 eV) |

| MS Mass Range | m/z 35-300 |

High-Performance Liquid Chromatography (HPLC)

Direct analysis of highly reactive acyl halides like this compound by standard reversed-phase HPLC is challenging due to their rapid hydrolysis in the aqueous-organic mobile phases typically used. To overcome this, a common and effective strategy is pre-column derivatization. This involves reacting the acyl iodide with a suitable agent to form a stable, less reactive, and UV-active or fluorescent derivative that can be easily separated and quantified by HPLC.

This approach has been widely validated for the trace analysis of acyl chlorides in various samples. researchgate.net Reagents such as anilines or substituted phenylhydrazines are used to convert the acyl halide into a stable amide or hydrazide derivative. researchgate.net The derivatization reaction is typically rapid and performed under mild conditions. The resulting derivative can then be analyzed using a standard reversed-phase C8 or C18 column with a mobile phase consisting of acetonitrile (B52724) and water or a buffer. Detection is commonly achieved using a UV-Vis or Diode Array Detector (DAD).

Table 3: Example HPLC Method via Pre-column Derivatization

This table outlines a representative derivatization and HPLC analysis procedure applicable to acyl halides like this compound. researchgate.netresearchgate.net

| Step / Parameter | Description |

| Derivatization | |

| Derivatizing Agent | 2-Nitrophenylhydrazine or Dansyl Chloride |

| Reaction Solvent | Acetonitrile |

| Reaction Conditions | Room temperature, 15-30 min |

| HPLC Analysis | |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | Set to λmax of the specific derivative (e.g., ~395 nm for nitrophenylhydrazide) |

Derivatization Reactions Involving 2 Methylpropanoyl Iodide

Synthetic Applications of Derivatization

The primary synthetic utility of 2-methylpropanoyl iodide lies in its function as an acylating agent. Acyl iodides are the most reactive of the acyl halides, exhibiting greater electrophilicity at the carbonyl carbon compared to their chloride and bromide counterparts. This enhanced reactivity is attributed to the lower electronegativity and better leaving group ability of the iodide ion. organic-chemistry.orgmasterorganicchemistry.comacs.org Consequently, this compound can acylate a wide range of nucleophiles, often under milder conditions than other acyl halides. acs.org

The principal synthetic applications involve the formation of esters and amides through reactions with alcohols and amines, respectively.

Esterification: this compound reacts readily with primary, secondary, and even sterically hindered tertiary alcohols to form the corresponding 2-methylpropanoate (B1197409) esters. lookchem.comresearchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism. The high reactivity of the acyl iodide often allows for rapid reaction times, sometimes without the need for a catalyst or with only a mild base like pyridine (B92270) to scavenge the hydrogen iodide (HI) byproduct. sparkl.menih.gov

Reaction with Alcohols:

R-OH + (CH₃)₂CHCOI → (CH₃)₂CHCOOR + HI

Amidation: The reaction of this compound with primary and secondary amines is typically vigorous and leads to the formation of N-substituted 2-methylpropanamides. researchgate.net Similar to esterification, the reaction is a nucleophilic acyl substitution. An excess of the amine is often used to neutralize the HI generated. organic-chemistry.org The synthesis of 2-[(2-methylpropanoyl)amino]propanoic acid has been reported by reacting 2-methylpropanoyl chloride with 2-aminopropanoic acid, a reaction that would proceed more readily with the more reactive this compound. researchgate.net

Reaction with Amines:

R-NH₂ + (CH₃)₂CHCOI → (CH₃)₂CHCONHR + HI

The reactivity of acyl halides generally follows the trend: Acyl Iodide > Acyl Bromide > Acyl Chloride > Acyl Fluoride. masterorganicchemistry.com This trend makes this compound particularly useful for acylating weak nucleophiles or for reactions where speed and efficiency are critical. For instance, studies on the analogous 2-bromo-2-methylpropionyl bromide show its utility as an initiator in atom transfer radical polymerization (ATRP), suggesting a potential application for this compound in polymer synthesis. alfa-chemistry.comnbinno.com

Table 1: Synthetic Derivatization Reactions with this compound (Analogous Examples)

| Nucleophile | Substrate Example | Product Class | General Reaction Conditions |

|---|---|---|---|

| Alcohol | Ethanol | Ester | Room temperature, optional base (e.g., pyridine) |

| Amine | Aniline | Amide | Room temperature, often in a suitable solvent with excess amine |

| Thiol | Ethanethiol | Thioester | Similar to alcohols, often with a base |

Analytical Derivatization Strategies for Enhanced Detection and Separation

In analytical chemistry, derivatization is a key strategy to modify an analyte to improve its suitability for a particular analytical method, most notably chromatography. vt.edujfda-online.com The introduction of a 2-methylpropanoyl group can significantly alter the physicochemical properties of polar analytes, enhancing their detection and separation.

For gas chromatography (GC), analytes must be volatile and thermally stable. researchgate.net Polar compounds containing functional groups such as hydroxyl (-OH), amino (-NH₂), and carboxyl (-COOH) often exhibit poor chromatographic behavior, characterized by broad, tailing peaks and low resolution. This is due to strong intermolecular hydrogen bonding, which decreases volatility and promotes adsorption onto the stationary phase of the GC column. researchgate.netmdpi.com

Acylation with a reagent like this compound converts these polar functional groups into less polar, more volatile ester or amide derivatives. nih.gov This transformation reduces hydrogen bonding, leading to:

Increased Volatility: The resulting derivatives have lower boiling points, allowing them to be analyzed by GC at lower temperatures, which can prevent thermal degradation. researchgate.net

Improved Peak Shape: By masking the polar sites, the interaction with the active sites on the GC column is minimized, resulting in sharper, more symmetrical peaks. vt.eduresearchgate.net

Enhanced Resolution: The combination of increased volatility and improved peak shape leads to better separation between different analytes in a complex mixture. mdpi.comresearchgate.net

For instance, the derivatization of biogenic amines or alcohols with acylating agents has been shown to significantly improve their analysis by GC-MS. vt.eduosti.gov While specific data for this compound is not prevalent, the principles of acylation are well-established. The introduction of the relatively small, non-polar isobutyryl group would be expected to improve the chromatographic properties of many polar analytes.

Table 2: Predicted Effect of 2-Methylpropanoylation on GC-MS Analysis of Polar Analytes

| Analyte Class | Functional Group | Derivative | Expected Change in Retention Time | Expected Peak Shape Improvement |

|---|---|---|---|---|

| Alcohols | -OH | 2-Methylpropanoate Ester | Decrease | Significant |

| Primary Amines | -NH₂ | N-(2-Methylpropanoyl)amide | Decrease | Significant |

| Secondary Amines | -NHR | N,N-Disubstituted Amide | Decrease | Significant |

| Carboxylic Acids | -COOH | Mixed Anhydride (B1165640) (less stable) | Variable | Moderate |

Another critical application of analytical derivatization is the introduction of a spectroscopic probe—a group that enhances the analyte's response to a specific detector. numberanalytics.com While the 2-methylpropanoyl group itself does not possess strong chromophoric (UV-absorbing) or fluorophoric (fluorescence-emitting) properties, it can be part of a broader derivatization strategy.

For HPLC-UV/Vis Detection: High-performance liquid chromatography (HPLC) often uses UV-Visible detectors. unam.edu.naresearchgate.net Analytes lacking a chromophore will not be detected. Derivatization can be used to attach a UV-absorbing moiety to the analyte. libretexts.org While this compound itself would not serve this purpose, a derivatizing agent containing both the reactive acyl iodide function and an aromatic ring could be designed. For example, Friedel-Crafts acylation is a known method to introduce chromophores into aromatic rings. numberanalytics.com

For Fluorescence Detection: Similarly, highly sensitive fluorescence detection requires the analyte to possess a fluorophore. Derivatizing agents can be used to tag non-fluorescent analytes with a fluorescent group. libretexts.org The acylation reaction is a common method for this purpose, where the acylating reagent contains a fluorescent structural element. acs.org

For Mass Spectrometry (MS): In mass spectrometry, derivatization can lead to more predictable and structurally informative fragmentation patterns. docbrown.infosavemyexams.comdocbrown.info The introduction of a 2-methylpropanoyl group will increase the mass of the molecular ion by 70 amu (the mass of the C₄H₆O moiety). The fragmentation of the resulting ester or amide derivative would be expected to show a characteristic neutral loss of this group or fragments corresponding to the isobutyryl cation [(CH₃)₂CHCO]⁺ at m/z 71, aiding in structural elucidation. docbrown.infocore.ac.uk

Future Research Trajectories and Emerging Paradigms in 2 Methylpropanoyl Iodide Chemistry

Sustainable and Bio-Inspired Synthetic Approaches

The synthesis of acyl halides, including 2-methylpropanoyl iodide, has traditionally relied on methods that are often resource-intensive and generate hazardous waste. rsc.org The future of this compound synthesis will undoubtedly be shaped by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. researchgate.net

Key research directions in this area include:

Catalytic Routes from Renewable Feedstocks: A major goal will be to develop catalytic methods that can produce this compound or its precursors from bio-based materials. researchgate.net Research into the conversion of biomass into valuable chemical intermediates is a burgeoning field, and future work could focus on transforming bio-derived isobutanol or isobutyric acid into this compound using eco-friendly catalysts. rasayanjournal.co.in

Atom-Economical Synthesis: Future synthetic strategies will aim to maximize the incorporation of all reactant atoms into the final product. This includes exploring direct carbonylation reactions or employing catalytic systems that minimize the use of stoichiometric activating agents. google.com

Solvent-Free and Aqueous-Phase Reactions: The development of synthetic methods that operate in greener solvents, or ideally in the absence of a solvent, is a key tenet of sustainable chemistry. google.com Microwave-assisted synthesis, which can accelerate reactions in the absence of traditional solvents, represents a promising avenue for the cleaner production of this compound and its derivatives. acs.org

Bio-inspired Catalysis: Nature provides a blueprint for highly efficient and selective chemical transformations. Bio-inspired catalysts, such as those mimicking the function of enzymes, could offer novel pathways for the synthesis of this compound under mild, physiological-like conditions. kisti.re.krcore.ac.uk For instance, systems inspired by vitamin B12 have been shown to mediate radical-mediated organic synthesis and could be adapted for acyl iodide formation. chinesechemsoc.org

Exploration of Novel Reactivity and Unprecedented Transformations

While the classical reactivity of acyl iodides is well-established, modern synthetic chemistry is continuously uncovering new modes of action, often enabled by novel activation strategies. For this compound, future research will likely focus on harnessing light, new catalytic systems, and hypervalent iodine chemistry to unlock unprecedented transformations.

Photocatalysis: Visible-light-induced photocatalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions. ucd.ie Future studies could explore the generation of the 2-methylpropanoyl radical from this compound using photoredox catalysis. This would open up new avenues for its use in, for example, the 1,2-acylcyanation of styrenes or other radical-mediated C-C bond-forming reactions. ucd.ie

Hypervalent Iodine Reagents: Hypervalent iodine reagents are known for their ability to facilitate a wide range of oxidative transformations in a metal-free manner, aligning with green chemistry principles. fujifilm.com Research into the use of these reagents to either generate this compound in situ or to mediate its subsequent reactions could lead to novel and more sustainable synthetic protocols. uct.ac.za

Novel Coupling Reactions: The development of new palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions involving this compound is a promising area. Computational studies, such as Density Functional Theory (DFT), can aid in elucidating reaction mechanisms and predicting the outcomes of new transformations, such as the acylation/alkenylation of aryl iodides.

The following table summarizes potential novel reactions involving this compound:

| Reaction Type | Enabling Technology | Potential Products |

| Radical Acylation | Photocatalysis | Functionalized ketones, esters, and amides |

| Oxidative Coupling | Hypervalent Iodine Reagents | Biaryl ketones and other complex molecules |

| Cross-Coupling | Transition Metal Catalysis | Alkenylated aryl ketones, acyl amidines |

Development of Advanced Methodologies for Reaction Control

Achieving high levels of selectivity and efficiency is a constant goal in chemical synthesis. For a reactive species like this compound, precise control over reaction conditions is paramount. Future research will leverage advanced technologies and computational tools to achieve this.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and the ability to rapidly screen reaction conditions. The synthesis and subsequent reactions of this compound could be significantly improved by implementing flow-based systems. This would allow for the safe handling of this reactive intermediate and could enable transformations that are difficult to control in a batch setup.

Computational Modeling and Machine Learning: In silico tools are becoming increasingly integral to chemical research. Computational studies can provide deep insights into reaction mechanisms and stereoelectronic effects, guiding the rational design of experiments. Machine learning algorithms could be employed to optimize reaction conditions for the synthesis and application of this compound, enhancing yield and selectivity while minimizing experimental effort. rsc.org

Catalyst Design: The development of new and improved catalysts will be central to controlling the reactivity of this compound. This includes designing catalysts for specific transformations, such as enantioselective reactions, and developing robust catalysts that can be easily recovered and reused, further enhancing the sustainability of the process.

Potential in Interdisciplinary Research (e.g., chemical biology, materials science)

The unique reactivity of this compound makes it a potentially valuable tool in interdisciplinary fields, bridging the gap between core chemistry and areas like biology and materials science. ucd.ie

Chemical Biology: Acylating agents are widely used in chemical biology for the modification of proteins and other biomolecules. The reactivity of this compound could be harnessed for bioconjugation, for example, in the labeling of proteins for imaging studies or in the synthesis of antibody-drug conjugates. Its ability to react with specific amino acid residues, such as lysine (B10760008) or cysteine, could be explored for the site-specific modification of peptides and proteins. The synthesis of a tributyltin(IV) derivative of a related compound, 2-[(2-methylpropanoyl)amino]propanoic acid, highlights the potential for creating new bioactive molecules. google.com

Materials Science: Acyl halides are important monomers and reagents in polymer chemistry. This compound could be investigated as a building block for the synthesis of novel polymers with tailored properties. For instance, it could be used in living polymerization processes to create polymers with well-defined architectures. There is also potential for its use in the surface modification of materials or in the synthesis of functional materials for electronics or other advanced applications. For example, lead iodide is a key component in perovskite solar cells, and while not directly related, the chemistry of organic iodides is relevant to the broader field of materials for energy applications.

The table below outlines potential interdisciplinary applications for this compound:

| Field | Application | Potential Outcome |

| Chemical Biology | Protein Bioconjugation | Labeled proteins for diagnostics, antibody-drug conjugates |

| Chemical Biology | Peptide Modification | Synthesis of novel bioactive peptides |

| Materials Science | Polymer Synthesis | Creation of advanced polymers with specific properties |

| Materials Science | Surface Modification | Functionalization of material surfaces |

Q & A

Basic: How can the purity and structural integrity of 2-Methylpropanoyl iodide be confirmed using spectroscopic methods?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation. For this compound, analyze the -NMR spectrum for characteristic signals:

- A doublet at δ~1.11–1.12 ppm (two equivalent methyl groups adjacent to the carbonyl).

- A septet at δ~2.51 ppm (methine proton adjacent to the iodide group).

Use -NMR to identify the carbonyl carbon (~175–180 ppm) and iodide-related carbons. Two-dimensional techniques like HSQC and HMBC (as in methyl angolensate limonoid analysis) can resolve complex coupling patterns and confirm connectivity .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to minimize inhalation risks.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent exothermic reactions .

- Storage: Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation.

Advanced: How does the electronic structure of this compound influence its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

The electron-withdrawing iodide group enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Computational methods (e.g., DFT) can model charge distribution:

- Calculate Mulliken charges to quantify electrophilicity at the carbonyl carbon.

- Compare reaction kinetics with less electronegative derivatives (e.g., 2-Methylpropanoyl chloride) to isolate electronic effects.

Experimental validation via -NMR chemical shifts can corroborate computational findings .

Advanced: What methodologies are recommended for analyzing thermal decomposition pathways of this compound under inert conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Monitor mass loss at 100–300°C to identify decomposition stages.

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile byproducts (e.g., HI, isobutylene).

- In Situ IR Spectroscopy: Track carbonyl group stability during heating.

Contradictions in decomposition mechanisms (e.g., radical vs. ionic pathways) can be resolved by comparing kinetic data from isothermal TGA experiments .

Basic: What synthetic routes yield high-purity this compound?

Methodological Answer:

- Acylation of Isobutyric Acid: React isobutyric acid with thionyl chloride to form 2-Methylpropanoyl chloride, followed by iodide substitution using KI in acetone.

- Direct Synthesis: Treat isobutyric anhydride with HI gas under anhydrous conditions.

Purification involves fractional distillation (boiling point ~150–160°C) and recrystallization in hexane. Validate purity via melting point consistency (±1°C) and HPLC (retention time matching) .

Advanced: How can computational chemistry optimize solvent selection for this compound in photoredox catalysis?

Methodological Answer:

- Solvent Screening: Use COSMO-RS simulations to predict solubility parameters and polarities. Prioritize solvents with low nucleophilicity (e.g., dichloromethane) to avoid side reactions.

- Experimental Validation: Compare catalytic efficiency (e.g., turnover frequency) in simulated vs. empirical solvent systems.

Cross-reference with UV-Vis spectra to confirm solvent-induced shifts in the iodide’s absorption maxima .

Basic: What are the key considerations for designing stability studies of this compound under varying humidity conditions?

Methodological Answer:

- Controlled Humidity Chambers: Expose samples to 30%, 60%, and 90% relative humidity at 25°C.

- Kinetic Analysis: Monitor hydrolysis rates via iodometric titration (quantifying free iodide ions).

- Degradation Products: Identify isobutyric acid and HI using FTIR and ion chromatography.

Unexpected stability in high humidity may indicate protective steric effects from the methyl groups .

Advanced: How can contradictions in reported reaction yields of this compound be resolved through mechanistic studies?

Methodological Answer:

- Isotopic Labeling: Use -labeled isobutyric acid to trace oxygen migration during acylation.

- Kinetic Isotope Effects (KIE): Compare ratios to identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure).

- Side-Reaction Profiling: Analyze byproducts via LC-MS to detect competing pathways (e.g., elimination or rearrangement).

Contradictions often arise from trace moisture or impurities in iodide sources, which can be mitigated by rigorous drying protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.